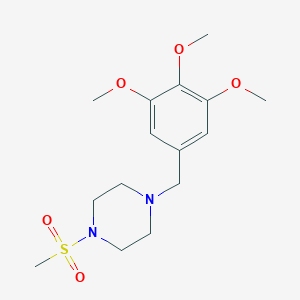![molecular formula C24H26N2O3S B249193 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine, also known as BMT-PIP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. c-Myc is a proto-oncogene that is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. BMT-PIP has shown promising results in preclinical studies as a potential anti-cancer agent.
Wirkmechanismus
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc bHLHZip domain. This prevents the formation of the c-Myc/Max heterodimer, which is required for c-Myc to function as a transcription factor. Inhibition of c-Myc activity leads to downregulation of genes involved in cell proliferation, cell cycle progression, and cell survival, resulting in anti-tumor effects.
Biochemical and physiological effects:
This compound has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has been reported to induce G1 cell cycle arrest, decrease mitochondrial membrane potential, and activate caspase-3 and caspase-9, which are involved in apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine has several advantages as a potential anti-cancer agent. It has shown potent anti-tumor effects in preclinical models, and its mechanism of action is well understood. This compound has also been shown to have selective toxicity towards cancer cells, which is important for minimizing side effects. However, there are also limitations to its use in lab experiments. This compound is a relatively complex molecule to synthesize, which may limit its availability for research purposes. In addition, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of more efficient and scalable synthetic routes for this compound, which would increase its availability for research purposes. Another area of research is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce potential side effects. Furthermore, the combination of this compound with other anti-cancer agents may enhance its anti-tumor effects and reduce the likelihood of resistance development. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding ester. The ester is then reduced with lithium aluminum hydride (LiAlH4) to give the alcohol, which is further reacted with piperazine in the presence of a carbonylating agent such as phosgene to form the final product.
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in a dose-dependent manner. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in animal models of cancer.
Eigenschaften
Molekularformel |
C24H26N2O3S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C24H26N2O3S/c1-28-21-10-9-20(16-22(21)29-18-19-6-3-2-4-7-19)17-25-11-13-26(14-12-25)24(27)23-8-5-15-30-23/h2-10,15-16H,11-14,17-18H2,1H3 |
InChI-Schlüssel |
RITMJNDOZKZASS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)
![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)






![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)
![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)

